Cupric selenate pentahydrate
Description
Contextualization within Transition Metal Coordination Chemistry
Transition metal coordination chemistry is the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. hawaii.edulibretexts.org Transition metals, like copper, are particularly prone to forming these coordination complexes due to their accessible d-orbitals. hawaii.edu Copper typically exists in the +1 (cuprous) and +2 (cupric) oxidation states, with the Cu(II) ion being a common central metal ion in coordination chemistry. numberanalytics.com
The bonding in these complexes is primarily coordinate covalent, where the ligand donates a pair of electrons to the central metal ion. hawaii.edu The number of donor atoms attached to the central ion is called the coordination number, which, along with the nature of the ligands, determines the geometry of the complex. hawaii.edulibretexts.org For Cu(II), coordination numbers of four and six are common, leading to square planar, tetrahedral, or octahedral geometries. libretexts.orgnumberanalytics.comdocbrown.info
In aqueous solution, the copper(II) ion forms the hexa-aquo complex, [Cu(H₂O)₆]²⁺, a classic example of an octahedral coordination complex where six water molecules act as ligands. wikipedia.org Cupric selenate (B1209512) pentahydrate is a solid-state manifestation of these principles, where the central Cu(II) ion is coordinated by both water molecules and selenate anions within a defined crystal lattice. wikipedia.orgontosight.ai
Significance of Hydrated Selenates in Solid-State Chemical Research
Hydrated salts are of significant interest in solid-state chemistry and materials science as they provide a framework for creating novel materials with tailored properties. The incorporation of water molecules (water of hydration) and specific anions into a crystal lattice influences the structural, thermal, and magnetic properties of the resulting compound.
Hydrated selenates are a particularly interesting subclass. The selenate ion (SeO₄²⁻) is chemically similar to the more common sulfate (B86663) ion (SO₄²⁻) but is larger. acs.org This size difference is exploited by solid-state chemists to "tune" crystal structures. core.ac.uk Substituting sulfate with selenate can alter lattice parameters or even stabilize entirely new crystalline phases that are not accessible with sulfate alone. core.ac.uk
Overview of Contemporary Research Trajectories for CuSeO₄·5H₂O
Contemporary research on cupric selenate pentahydrate focuses on elucidating its fundamental physicochemical properties and its potential as a precursor in materials synthesis.
Structural and Spectroscopic Analysis X-ray crystallography confirms that this compound has a triclinic crystal system. Being isomorphous with copper sulfate pentahydrate, its structure features a distorted octahedral coordination environment around the central copper(II) ion. Four water molecules are directly bonded to the copper ion in a square planar arrangement, and two oxygen atoms from two different selenate anions occupy the axial positions, linking the units into a polymer-like chain. The fifth water molecule is not directly coordinated to the copper ion but is held within the lattice by hydrogen bonds. royalsocietypublishing.org
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | CuSeO₄·5H₂O | ontosight.ai |
| Molecular Weight | 296.58 g/mol | nist.gov |
| Appearance | Light blue crystalline solid |
Thermal Decomposition Studies Detailed studies using techniques like Thermal Gravimetry (TG) and Temperature Programmed Desorption Mass Spectrometry (TPD-MS) have mapped the thermal decomposition of CuSeO₄·5H₂O. The process occurs in distinct stages. akjournals.com First, the compound undergoes a three-step dehydration process that is complete by 300 °C. akjournals.com This is followed by a more complex decomposition of the anhydrous salt at higher temperatures (480 °C to 900 °C), which involves multiple steps, including the emission of oxygen (O₂) and selenium dioxide (SeO₂), ultimately leaving a residue of copper oxide. akjournals.com
Interactive Table: Thermal Decomposition Stages of CuSeO₄·5H₂O
| Temperature Range | Process | Key Products | Source |
|---|---|---|---|
| Up to 300 °C | Three-step dehydration | Anhydrous CuSeO₄, H₂O | akjournals.com |
Application in Materials Synthesis A significant area of research involves using this compound as a precursor for the synthesis of other advanced materials. Specifically, it serves as a source of copper for creating binary copper selenide (B1212193) (CuSe) nanomaterials. acs.org Copper selenides are a family of materials with important applications in photovoltaics, plasmonics, and catalysis. acs.org The ability to use a simple, well-defined compound like CuSeO₄·5H₂O as a starting material is advantageous for controlling the stoichiometry and phase of the final product in these syntheses.
Structure
2D Structure
Properties
IUPAC Name |
copper;selenate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4Se.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBUDWDECDEFLW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Se](=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH10O9Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143129 | |
| Record name | Cupric selenate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-45-5 | |
| Record name | Cupric selenate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric selenate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC SELENATE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6B03F6355 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Crystallization Science of Cupric Selenate Pentahydrate
Solution-Based Growth Techniques for CuSeO₄·5H₂O Single Crystals
Solution-based methods are the most common pathways for preparing high-purity single crystals of cupric selenate (B1209512) pentahydrate. These techniques rely on the dissolution of precursors in a suitable solvent to create a supersaturated solution from which crystals can form under controlled conditions. A typical synthesis involves the reaction of a copper(II) source, such as copper(II) oxide or copper(II) hydroxide (B78521), with selenic acid in an aqueous medium.
Controlled or slow evaporation is a widely used technique for growing large, high-quality single crystals from a solution. youtube.comresearchgate.net The fundamental principle involves preparing a saturated or slightly supersaturated solution of cupric selenate at a specific temperature. The solution is then left undisturbed, often at room temperature, allowing the solvent to evaporate slowly. youtube.com
As the solvent molecules leave the solution, the concentration of the solute (cupric selenate) increases beyond its solubility limit, creating a state of supersaturation. youtube.com This supersaturated state is thermodynamically unstable and acts as the driving force for crystallization. The solute molecules begin to self-assemble into an ordered crystal lattice, forming nuclei that subsequently grow into larger single crystals over time. The rate of evaporation is a critical parameter; a slow rate is crucial to allow for the growth of large, well-defined crystals rather than a polycrystalline powder. youtube.com This method has been successfully employed for analogous compounds like copper sulfate (B86663) pentahydrate. researchgate.netrajpub.com
Supersaturation is the primary driving force behind both the formation of new crystal nuclei (nucleation) and the subsequent enlargement of existing crystals (growth). mt.com The interplay between these two kinetic processes, which is heavily influenced by the level of supersaturation, dictates the final crystal size distribution. mt.comresearchgate.net
At low supersaturation levels , the rate of crystal growth is typically faster than the rate of nucleation. This condition favors the deposition of solute molecules onto existing crystal surfaces, resulting in the formation of fewer, but larger, single crystals. mt.com
At high supersaturation levels , the energy barrier for nucleation is significantly lowered, causing the rate of nucleation to dominate over the rate of growth. This leads to the rapid formation of a large number of small crystals. mt.com
The level of supersaturation can be controlled by factors such as the cooling rate of a saturated solution. acs.org Studies on the analogous copper sulfate system show that rapid cooling leads to high supersaturation and the formation of small, often needle-like crystals, whereas slow cooling promotes the growth of larger, more prismatic crystals. whiterose.ac.uk The metastable zone width—the region between the solubility curve and the point of spontaneous nucleation—is a key parameter that is dependent on the cooling rate and the presence of impurities. acs.org
Table 1: Effect of Supersaturation on Crystallization Outcomes
| Supersaturation Level | Dominant Process | Resulting Crystal Characteristics |
|---|---|---|
| Low | Crystal Growth | Fewer, larger, well-defined crystals |
The choice of solvent and the presence of additives or impurities in the crystallization medium can significantly alter the crystal habit (the characteristic external shape) and morphology of the final product. While specific research on solvent effects for cupric selenate pentahydrate is limited, extensive studies on the structurally similar copper sulfate pentahydrate (CuSO₄·5H₂O) provide valuable insights. whiterose.ac.ukresearchgate.net
The growth rates of different crystallographic faces can be selectively modified by the preferential adsorption of solvent molecules or additives. For example, in the crystallization of copper sulfate, the addition of sulfuric acid to the aqueous solution can act as a habit modifier. researchgate.net Similarly, the presence of ions such as Na⁺ and Cl⁻ (from sodium chloride) in the crystallization solution has been shown to alter the growth kinetics of the {1-1-1} and {1-10} faces of copper sulfate crystals, resulting in a more elongated crystal shape compared to those grown in pure water. whiterose.ac.ukscilit.net This effect is attributed to the different kinetic mechanisms (e.g., Power Law vs. Burton-Cabrera-Frank mechanism) that govern face-specific growth in different chemical environments. whiterose.ac.uk
Table 2: Influence of Solvent Additives on Crystal Morphology of Copper Sulfate Pentahydrate (Analogue to CuSeO₄·5H₂O)
| Solvent System | Additive | Observed Effect on Crystal Habit/Morphology | Reference |
|---|---|---|---|
| Aqueous Solution | Sulfuric Acid (H₂SO₄) | Acts as a habit modifier, altering crystal shape. | researchgate.net |
Hydrothermal and Solvothermal Synthetic Pathways for CuSeO₄·5H₂O
Hydrothermal and solvothermal synthesis are methods that involve carrying out chemical reactions in aqueous or non-aqueous solvents, respectively, within a sealed vessel (autoclave) at temperatures above the solvent's boiling point. The elevated temperature and resulting high autogenous pressure increase the solubility of reactants and accelerate reaction kinetics, often enabling the formation of crystalline materials that are difficult to synthesize under ambient conditions.
While these methods are well-established for producing various inorganic materials, their application to the direct synthesis of this compound is not widely documented. However, related copper-selenium compounds have been successfully synthesized using these techniques. For example, a hydrothermal method for preparing copper selenide (B1212193) (Cu₂Se) nanocrystals has been patented. google.com This process involves the reaction of copper nitrate (B79036) with sodium selenite (B80905) in the presence of tartaric acid as a complexing agent and hydrazine (B178648) hydrate (B1144303) as a reducing agent at 180°C. google.com Similarly, copper selenide (CuSe₂) nanoparticles have been prepared via solvothermal methods. niscpr.res.in These examples demonstrate the potential of hydrothermal and solvothermal pathways for accessing different phases and morphologies within the copper-selenium material system, suggesting a possible, though currently unexplored, route for CuSeO₄·5H₂O synthesis.
Green Chemistry Approaches in CuSeO₄·5H₂O Preparation
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In materials synthesis, this often involves the use of environmentally benign solvents (like water), renewable starting materials, and energy-efficient methods.
The green synthesis of selenium-containing nanomaterials is an active area of research. Studies have shown that selenium nanoparticles (SeNPs) can be synthesized using plant extracts as both reducing and capping/stabilizing agents. For instance, an optimized formulation for SeNP synthesis utilized Prunus persica (peach) tree leaf extract as a reducing agent for sodium selenite and Aloe Vera gel as a stabilizer. nih.gov Another approach employed the cyanobacterium Spirulina platensis to mediate the reduction of sodium selenite to form stable selenium nanoparticles. nih.gov
Drawing inspiration from these methods, a potential green chemistry route for preparing this compound could be envisioned. Such a pathway might involve reacting a water-soluble copper salt with a selenium source in the presence of a suitable plant extract. The bioactive molecules within the extract (such as polyphenols or polysaccharides) could facilitate the reaction and stabilize the resulting crystalline product, offering a more sustainable alternative to traditional chemical methods. This remains an area for future research and development.
Structural Elucidation and Crystallographic Investigations of Cupric Selenate Pentahydrate
Advanced Single-Crystal Diffraction Studies
Advanced diffraction techniques have been instrumental in revealing the intricate structural details of CuSeO₄·5H₂O at the atomic level.
X-ray diffraction (XRD) is a powerful analytical method used to determine the crystallographic structure of materials. wvu.edu Analysis of single crystals of cupric selenate (B1209512) pentahydrate has established that it crystallizes in the triclinic system, which is the least symmetric of the crystal systems. mfa.org This structural arrangement is characterized by a unit cell with unequal side lengths and angles that are not 90 degrees. The structure consists of [Cu(H₂O)₄]²⁺ cations, SeO₄²⁻ anions, and an additional water molecule that is not directly coordinated to the copper ion. These components are held together in a repeating three-dimensional lattice.
Table 1: Crystallographic Data for Cupric Selenate Pentahydrate
| Parameter | Value |
| Crystal System | Triclinic |
| Formula | CuSeO₄·5H₂O |
| Synonym | Copper(II) selenate pentahydrate |
This table summarizes the basic crystallographic information for CuSeO₄·5H₂O.
While X-ray diffraction is excellent for locating heavier atoms like copper and selenium, it is less effective at precisely determining the positions of hydrogen atoms. Neutron diffraction is the preferred technique for this purpose because neutrons scatter effectively from hydrogen nuclei. This allows for the accurate determination of O-H bond lengths and the geometry of hydrogen bonds.
Detailed Analysis of the Copper(II) Coordination Environment in the CuSeO₄·5H₂O Crystal Lattice
The local environment of the copper(II) ion is a defining feature of the crystal structure, influencing the compound's physical and chemical properties.
In the solid state, the copper(II) ion in this compound is coordinated to six oxygen atoms, forming a distorted octahedron. wikipedia.org Four of these oxygen atoms belong to four separate water molecules, which lie in a plane around the copper ion, forming a [Cu(H₂O)₄]²⁺ unit. The other two coordination sites, which are at a greater distance from the copper ion, are occupied by oxygen atoms from two different selenate (SeO₄²⁻) anions. This arrangement results in an elongated and distorted octahedral geometry, a common feature for copper(II) complexes due to the Jahn-Teller effect.
Table 2: Copper(II) Ion Coordination in CuSeO₄·5H₂O
| Coordinating Atom | Number | Description |
| Oxygen (from H₂O) | 4 | Form a square planar arrangement around the Cu²⁺ ion. |
| Oxygen (from SeO₄²⁻) | 2 | Occupy the axial positions of the octahedron at a longer distance. |
This interactive table details the coordination sphere of the Copper(II) ion.
Hydrogen bonds play a critical role in the cohesion and stability of the CuSeO₄·5H₂O crystal lattice. upenn.edunih.gov The structure contains an extensive and complex three-dimensional network of hydrogen bonds. The four water molecules coordinated to the copper ion act as hydrogen bond donors, forming bonds with the oxygen atoms of adjacent selenate anions and with the fifth, uncoordinated water molecule.
This fifth water molecule, often referred to as "interstitial" or "lattice" water, acts as a bridge, accepting hydrogen bonds from the coordinated water molecules and donating hydrogen bonds to the selenate oxygen atoms. This intricate network effectively links all the components—the [Cu(H₂O)₄O₂] octahedra, the selenate tetrahedra, and the interstitial water molecule—into a stable, cohesive structure. nih.gov The strength and directionality of these hydrogen bonds are fundamental to the integrity of the crystal. youtube.com
Isomorphism and Structural Analogies with Copper Sulfate (B86663) Pentahydrate
This compound (CuSeO₄·5H₂O) is isomorphous with its more common sulfur analog, copper(II) sulfate pentahydrate (CuSO₄·5H₂O). wikipedia.org Isomorphism means that the two compounds share the same crystal structure, despite the difference in the central atom of the anion (selenium vs. sulfur).
Both compounds crystallize in the triclinic system and feature nearly identical arrangements of atoms. mfa.orgwikipedia.org The structure of copper sulfate pentahydrate reveals a polymeric arrangement where [Cu(H₂O)₄]²⁺ units are linked by sulfate anions to form chains. wikipedia.org The fifth water molecule resides between these chains, linking them via hydrogen bonds. Given the isomorphism, the same structural motif is present in this compound. The primary difference lies in the slightly larger size of the selenate ion compared to the sulfate ion, which results in minor variations in the unit cell dimensions and bond lengths. This structural analogy is key to predicting and understanding the properties of this compound based on the extensively studied copper sulfate pentahydrate.
High-Pressure Crystallography of CuSeO₄·5H₂O and Related Hydrates
Direct high-pressure crystallographic studies on this compound (CuSeO₄·5H₂O) are not extensively documented in publicly available literature. However, significant insights can be drawn from its isostructural analogue, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), also known as the mineral chalcanthite. Both compounds crystallize in the triclinic system (space group P-1) at ambient conditions, featuring a structure where the Cu²⁺ ion is coordinated by four water molecules in a square planar arrangement and two oxygen atoms from bridging selenate/sulfate groups, completing a distorted octahedral geometry. A fifth water molecule is held within the lattice by hydrogen bonds. stackexchange.comquora.com
Investigations into the high-pressure behavior of the closely related copper sulfate pentahydrate reveal significant changes in its vibrational and structural properties. A 2018 study employing high-pressure Raman spectroscopy and electrical conductivity measurements on chalcanthite (CuSO₄·5H₂O) up to approximately 31.7 GPa provides a framework for understanding how the CuSeO₄·5H₂O crystal lattice might behave under similar stress.
The study on CuSO₄·5H₂O indicated that pressure induces noticeable changes in the Raman spectra. Specifically, the vibrational modes associated with the sulfate (SO₄²⁻) groups and the water molecules are affected. The stretching modes of the water molecules shift, suggesting alterations in the hydrogen bond network under compression. While this study did not report a distinct pressure-induced phase transition to a new crystalline form, the continuous changes in the spectra and a marked decrease in electrical resistivity with increasing pressure point to significant modifications of the crystal structure and electronic properties. The behavior suggests that pressure enhances the interactions between the constituent ions and water molecules, leading to a more compact arrangement.
Given the isostructural nature and similar chemical bonding in CuSeO₄·5H₂O, it is reasonable to infer that it would exhibit analogous behavior under high pressure. The larger size of the selenate ion (SeO₄²⁻) compared to the sulfate ion might influence the precise pressures at which structural modifications occur, but the general trends observed for the sulfate provide the current best model for the selenate's high-pressure response.
Interactive Table: Summary of High-Pressure Observations for the Analogous Compound CuSO₄·5H₂O
| Pressure Range (GPa) | Observation | Implication for Crystal Structure |
| 0 - 10 | Gradual shift of Raman peaks (water and sulfate modes) | Compression of the lattice and strengthening of hydrogen bonds. |
| 10 - 20 | Continued peak shifting; decrease in electrical resistivity | Increased intermolecular interactions and potential electronic changes. |
| 20 - 31.7 | Further changes in Raman spectra | Significant distortion of the triclinic lattice under high compression. |
Polymorphism and Phase Transitions in Hydrated Copper Selenates
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. In the context of hydrated salts, this often involves variations in the number of water molecules of crystallization, leading to different hydrate (B1144303) phases.
For cupric selenate, the pentahydrate (CuSeO₄·5H₂O) is the most common and stable form at ambient conditions. While dedicated studies on the polymorphism of copper selenate are limited, evidence strongly suggests it follows a pattern analogous to the well-documented copper sulfate system. Thermal analysis of CuSeO₄·5H₂O shows that its dehydration upon heating is a multi-step process. researchgate.net This stepwise loss of water indicates the existence of lower, intermediate hydrate phases, which are distinct crystalline structures. researchgate.net
The phase transitions in the copper sulfate system, which serves as an excellent model, are primarily driven by temperature and water vapor pressure. nih.govnih.gov Heating copper sulfate pentahydrate (CuSO₄·5H₂O) initiates a series of dehydration reactions, each yielding a different, stable lower hydrate. quora.comroyalsocietypublishing.org
The sequence of transitions for copper sulfate is as follows:
Pentahydrate to Trihydrate: At approximately 30-88 °C, CuSO₄·5H₂O loses two water molecules to form copper sulfate trihydrate (CuSO₄·3H₂O). nih.govrsc.org
Trihydrate to Monohydrate: Upon further heating to around 100-114 °C, the trihydrate loses two more water molecules, transitioning to copper sulfate monohydrate (CuSO₄·H₂O). nih.govrsc.org
Monohydrate to Anhydrous: Finally, above approximately 250 °C, the last water molecule is removed, resulting in anhydrous copper sulfate (CuSO₄). rsc.org
Each of these hydrated forms (penta-, tri-, and monohydrate) represents a unique polymorphic state with a distinct crystal structure. nih.govwikipedia.org The transitions between them are reversible; adding water to the anhydrous form will regenerate the blue pentahydrate. It is highly probable that the hydrated copper selenate system exhibits similar phase transitions, forming a trihydrate (CuSeO₄·3H₂O) and a monohydrate (CuSeO₄·H₂O) as intermediate phases during its thermal decomposition.
Interactive Table: Known Hydrate Phases of the Analogous Copper Sulfate System
| Compound Name | Chemical Formula | Crystal System | Transition Condition (Approximate) |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | Triclinic | Stable at room temperature |
| Copper(II) Sulfate Trihydrate | CuSO₄·3H₂O | Monoclinic | Forms from pentahydrate above ~30 °C rsc.org |
| Copper(II) Sulfate Monohydrate | CuSO₄·H₂O | Monoclinic | Forms from trihydrate above ~100 °C rsc.org |
| Anhydrous Copper(II) Sulfate | CuSO₄ | Orthorhombic | Forms from monohydrate above ~250 °C rsc.org |
Spectroscopic Characterization and Advanced Analytical Probes of Cupric Selenate Pentahydrate
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the functional groups and probing the structural arrangement of cupric selenate (B1209512) pentahydrate. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy reveal the vibrational modes of the selenate anion (SeO₄²⁻) and the water molecules of hydration.
FTIR spectroscopy of cupric selenate pentahydrate provides critical information on the vibrational modes of the water molecules and the selenate group. The structure of CuSeO₄·5H₂O is isomorphous with copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), meaning they share the same crystal structure. In this structure, the copper(II) ion is coordinated by four water molecules in a square planar arrangement, with two oxygen atoms from two different selenate anions occupying the axial positions, completing a distorted octahedron. The fifth water molecule is held in the lattice by hydrogen bonds and is not directly coordinated to the copper ion.
This arrangement results in distinct infrared absorption bands corresponding to different states of water:
Coordinated Water: The four water molecules directly bonded to the Cu²⁺ ion exhibit characteristic stretching and bending vibrations. The O-H stretching modes typically appear as a broad band in the 3000-3500 cm⁻¹ region.
Lattice Water: The fifth water molecule, involved in hydrogen bonding with both coordinated water and selenate anions, also contributes to the O-H stretching region.
H₂O Bending Modes: The bending vibration (δ) of the coordinated water molecules is observed around 1670 cm⁻¹. researchgate.net
The selenate (SeO₄²⁻) anion, belonging to the Td point group in its free state, has four fundamental vibrational modes. However, in the crystal lattice of this compound, its symmetry is lowered, which can cause the splitting of degenerate modes and the appearance of otherwise infrared-inactive modes. The strong absorption band associated with the triply degenerate antisymmetric stretching vibration (ν₃) of the Se-O bond is expected to be prominent.
As a close analog, the FTIR spectrum of copper sulfate pentahydrate shows characteristic peaks for water and the sulfate anion. researchgate.net By analogy, the expected FTIR peak assignments for this compound are summarized in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |
| ν(O-H) | 3000 - 3500 | Stretching vibrations of coordinated and lattice water molecules |
| δ(H-O-H) | ~1670 | Bending vibration of coordinated water molecules |
| ν₃(SeO₄²⁻) | 850 - 950 | Antisymmetric stretching of the selenate anion |
| ν₁(SeO₄²⁻) | ~835 | Symmetric stretching of the selenate anion (may become IR active) |
| Other Librational/External Modes | < 700 | Rocking, wagging, and twisting modes of water; lattice vibrations |
This table is based on expected values and analogies with isostructural sulfates.
Raman spectroscopy complements FTIR by providing information on the symmetric vibrations and low-frequency lattice modes, which are often weak or inactive in the infrared spectrum. For this compound, Raman spectroscopy is particularly effective for characterizing the vibrations of the selenate anion and the low-frequency modes involving the copper-oxygen bonds.
The primary Raman-active modes for CuSeO₄·5H₂O include:
Selenate Anion Vibrations: The symmetric stretching mode (ν₁) of the SeO₄²⁻ anion gives rise to a very strong and sharp peak, which is a characteristic feature of the Raman spectrum. The other bending modes (ν₂, ν₄) and the antisymmetric stretching mode (ν₃) are also observable. The exact frequencies and splitting of these modes provide information about the site symmetry of the selenate ion in the crystal lattice.
Lattice Vibrations: At lower frequencies (typically below 400 cm⁻¹), a series of bands corresponding to the lattice vibrations can be observed. These include the translational and librational modes of the water molecules and selenate ions, as well as the stretching vibrations of the Cu-O bonds of the [Cu(H₂O)₄]²⁺ complex.
A comparative study of the vibrational spectra of CuSO₄·5H₂O and CuSeO₄·5H₂O has been published, confirming the assignments of the various modes. royalsocietypublishing.org Based on data for the isostructural copper sulfate pentahydrate, where the sulfate symmetric stretch (ν₁) appears around 983 cm⁻¹, the corresponding selenate peak is expected at a lower frequency due to the larger mass of selenium compared to sulfur. researchgate.net
| Raman Shift (cm⁻¹) (Approximate) | Assignment |
| ~983 (for sulfate analog) researchgate.net | ν₁(SO₄²⁻) Symmetric Stretch |
| Lower than 983 | ν₁(SeO₄²⁻) Symmetric Stretch |
| ~615 (for sulfate analog) researchgate.net | ν₄(SO₄²⁻) Bending Mode |
| Lower than 615 | ν₄(SeO₄²⁻) Bending Mode |
| ~465 (for sulfate analog) researchgate.net | ν₂(SO₄²⁻) Bending Mode |
| Lower than 465 | ν₂(SeO₄²⁻) Bending Mode |
| < 400 | Lattice Modes (including Cu-O vibrations) |
This table uses data from the sulfate analog to predict the behavior of the selenate compound.
Magnetic Resonance Studies
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like the copper(II) ion. It provides detailed information about the local environment, symmetry, and bonding of the metal center. nih.gov
For a powdered or frozen solution sample of this compound, an anisotropic EPR spectrum is expected due to the distorted octahedral coordination around the Cu²⁺ ion. The spectrum would be characterized by different g-values along different molecular axes (g_x, g_y, g_z). For an axially distorted complex, this simplifies to g_∥ (parallel to the main symmetry axis) and g_⊥ (perpendicular to the axis).
For a d⁹ ion in an elongated octahedral geometry (the most common distortion), the unpaired electron resides in the d(x²-y²) orbital. The expected g-values follow the trend g_∥ > g_⊥ > 2.0023 (the free electron g-value). This pattern is a hallmark of a Cu(II) ion in a square-planar or axially elongated octahedral environment, which is consistent with the known crystal structure. acs.org Furthermore, the interaction of the unpaired electron spin with the nuclear spin of the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) leads to hyperfine splitting, typically resolved in the g_∥ component as a four-line pattern. nih.gov
| Parameter | Expected Value/Feature | Information Gained |
| g-values | Anisotropic; g∥ > g⊥ > 2.0 | Confirms distorted geometry (Jahn-Teller effect) and identifies the ground state orbital (d(x²-y²)). |
| Hyperfine Splitting (A) | Four-line splitting on g∥ | Confirms the presence of a single copper nucleus interacting with the unpaired electron. The magnitude of A∥ provides insight into the covalency of the Cu-ligand bonds. |
Electron Paramagnetic Resonance (EPR) of Cu(II) in CuSeO₄·5H₂O
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic and geometric structure of paramagnetic species like the Cu(II) ion in this compound. mdpi.comlibretexts.org The d⁹ electronic configuration of Cu²⁺ makes it EPR active, providing valuable information about its coordination environment. libretexts.org
The EPR spectrum of a Cu(II) complex is primarily described by the g-tensor and the hyperfine coupling constant (A) with the copper nucleus (I=3/2). ethz.ch For Cu(II) complexes, which often exhibit axial symmetry, the g-tensor is characterized by two principal values, g∥ and g⊥. ethz.ch The hyperfine interaction further splits the signal into four lines. libretexts.org
In the context of this compound, the Cu(II) ion is typically in a distorted octahedral or square pyramidal geometry due to the coordination with water molecules. mdpi.com This coordination environment leads to specific g-tensor values. Computational studies using methods like double-hybrid density functional theory (DHDFT) have shown to be effective in predicting the g-tensors of Cu(II) complexes, with functionals like B2GP-PLYP and PBE0-DH performing well. mdpi.com The EPR spectrum can reveal details about the symmetry of the ligand field around the Cu(II) ion and the nature of the copper-ligand bonds. mdpi.comnih.gov The specific g-values are sensitive to the local coordination geometry and the presence of different ligands.
Deuteron Magnetic Resonance (DMR) for Water Molecule Dynamics and Hydrogen Bond Strengths
Deuteron Magnetic Resonance (DMR) is a specialized nuclear magnetic resonance (NMR) technique that can provide detailed information about the dynamics of water molecules and the strength of hydrogen bonds within a hydrated crystal like this compound. nih.gov By substituting H₂O with heavy water (D₂O), DMR can probe the orientation and motion of the water molecules.
Studies on similar hydrated systems have shown that at low temperatures, different water molecules within the crystal lattice can exhibit distinct mobilities. nih.gov For instance, some water molecules might be involved in 180° rotational jumps around their twofold symmetry axis, while others remain more static. nih.gov As the temperature increases, translational mobility becomes more significant, eventually leading to the diffusion of water molecules through the crystal lattice. nih.gov The analysis of DMR spectra and spin-lattice relaxation times at various temperatures can elucidate the activation energies for these molecular motions, which are directly related to the strengths of the hydrogen bonds holding the water molecules in the crystal structure.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Local Coordination
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful elemental-specific techniques for determining the oxidation states of elements and their local coordination environments. uiowa.eduntu.edu.tw
X-ray Absorption Spectroscopy (XAS) provides information on the electronic structure and local atomic arrangement of a specific element. nih.govmdpi.com The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comresearchgate.net For this compound, Cu K-edge XANES can confirm the +2 oxidation state of copper, while Se K-edge XANES would verify the +6 oxidation state of selenium in the selenate anion. researchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the bond distances and coordination numbers of the neighboring atoms. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, which are characteristic of each element and its chemical state. ntu.edu.twicmp.lviv.ua In this compound, the Cu 2p XPS spectrum would show characteristic peaks for Cu(II), often accompanied by satellite peaks which are a hallmark of the d⁹ configuration. kfupm.edu.sa The Se 3d spectrum would confirm the +6 oxidation state of selenium. thermofisher.com The O 1s spectrum can provide information about the different oxygen environments, such as those in the selenate group and the water molecules.
Thermal Analysis Techniques for Mechanistic Elucidation
Thermal analysis techniques are crucial for understanding the decomposition mechanisms of hydrated salts like this compound.
Thermogravimetric Analysis (TGA) for Mass Loss Events
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. 6-napse.com For this compound, TGA reveals a multi-step dehydration process. Studies have shown that the dehydration of CuSeO₄·5H₂O is a 3-step process that completes around 300°C. researchgate.net The decomposition of the anhydrous cupric selenate then occurs at higher temperatures, between 480°C and 900°C, in several successive steps. researchgate.net By analyzing the mass loss at each step, the number of water molecules lost at each stage can be determined.
A typical TGA thermogram for a hydrated salt shows distinct steps corresponding to the loss of water molecules. The temperature ranges for these losses provide information on the relative strengths of the water molecule binding.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com This technique is used to detect thermal transitions such as melting, crystallization, and solid-solid phase transitions. mdpi.comd-nb.info In the study of this compound, DSC can identify the endothermic peaks associated with the dehydration steps observed in TGA. Each peak corresponds to the energy required to remove the water molecules from the crystal lattice. The enthalpy change associated with each transition can be calculated from the peak area, providing quantitative data on the energetics of the dehydration process. For example, in a similar compound, sodium selenate, an endothermic peak at 588.81 °C with a latent heat of fusion of 103 J/g was observed. usc.edu
Temperature Programmed Desorption Mass Spectrometry (TPD-MS) for Evolved Gas Analysis
Temperature Programmed Desorption Mass Spectrometry (TPD-MS) is a technique that identifies the gases evolved from a sample as it is heated. libretexts.orgwikipedia.org It combines a temperature-controlled heating profile with mass spectrometry to analyze the desorbed species. toray-research.co.jp When applied to this compound, TPD-MS confirms that the initial mass losses observed in TGA are due to the evolution of water. researchgate.net At higher temperatures, TPD-MS can identify the gaseous decomposition products of the anhydrous cupric selenate, which may include selenium oxides and oxygen. researchgate.net This technique is particularly useful for elucidating complex decomposition pathways. researchgate.netnwinstruments.com
Table of Thermal Analysis Data for this compound Decomposition
| Analytical Technique | Observation | Temperature Range (°C) |
| TGA | 3-step dehydration | Ambient - 300 |
| TGA | Multi-step decomposition | 480 - 900 |
| TPD-MS | Water evolution | Ambient - 300 |
| TPD-MS | Evolution of Se oxides, O₂ | 480 - 900 |
Theoretical and Computational Chemistry of Cupric Selenate Pentahydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and the nature of chemical bonding within cupric selenate (B1209512) pentahydrate. While direct DFT studies on cupric selenate pentahydrate are not extensively documented, analysis of related hydrated selenate compounds, such as dicesium nickel selenate tetrahydrate, provides a strong model for the expected electronic characteristics. uctm.edu
In such systems, DFT calculations can determine the optimized molecular geometry, including bond lengths and angles of the selenate anion (SeO₄²⁻). For the selenate anion, the Se-O bond lengths are not all equivalent due to the influence of the surrounding cations and water molecules in the crystal lattice. uctm.edu Calculations on analogous compounds show that Se-O bond lengths can vary, for instance, with some bonds being shorter (e.g., 1.621 Å and 1.640 Å) than others. uctm.edu
The bond angles within the selenate tetrahedron also show distortions from ideal tetrahedral geometry (109.5°). DFT calculations reveal that O-Se-O angles can range from approximately 106.7° to 112.1°. uctm.edu These variations are a direct consequence of the coordination of oxygen atoms to the copper ion and their involvement in hydrogen bonding with the water molecules of hydration.
Theoretical analyses such as Molecular Electrostatic Potential (MEP) surfaces, Natural Bond Orbital (NBO), and Atoms in Molecules (AIM) are used to understand intermolecular interactions and charge distribution. uctm.edu These methods help in visualizing the regions of positive and negative electrostatic potential, quantifying donor-acceptor interactions, and characterizing the nature of the chemical bonds (ionic vs. covalent) within the crystal structure.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Selenate Anion in a Hydrated Crystal Lattice
| Parameter | Value Range |
| Se-O Bond Length | 1.62 Å - 1.64 Å |
| O-Se-O Bond Angle | 106.7° - 112.1° |
Note: Data is based on analogous hydrated selenate compounds and is representative of the expected values for this compound. uctm.edu
Molecular Dynamics (MD) Simulations of Hydration Shells and Solid-State Transformations
Molecular Dynamics (MD) simulations are instrumental in studying the dynamic behavior of the water molecules of hydration and potential solid-state transformations in this compound. These simulations model the time-dependent movements of atoms and molecules, providing a detailed picture of the hydration shells surrounding the Cu²⁺ ion and the selenate anion.
MD simulations on hydrated ions reveal the formation of distinct hydration shells. researchgate.net For a divalent cation like Cu²⁺, the first hydration shell is expected to be well-structured, typically containing six water molecules in an octahedral arrangement. researchgate.net The simulations can calculate the radial distribution function (RDF) to determine the average distance of these water molecules from the central copper ion. nih.gov
The dynamics of water molecules within these shells are also a key focus. MD simulations can quantify the residence time of water molecules in the first hydration shell, indicating the lability of the coordinated water. mdpi.com For instance, in similar hydrated systems, the mean residence time of water molecules in the first hydration shell of a divalent cation can be on the order of picoseconds. mdpi.com This dynamic exchange of water molecules is crucial for understanding processes like dissolution and crystal growth.
Furthermore, MD simulations can be employed to investigate solid-state transformations, such as dehydration processes. By simulating the system at various temperatures, it is possible to observe the step-by-step removal of the five water molecules and the associated structural rearrangements of the crystal lattice. These simulations can help elucidate the mechanism and kinetics of dehydration, identifying which water molecules are lost at specific temperatures.
Table 2: Expected Properties of Hydration Shells in this compound from MD Simulations
| Property | Description | Expected Outcome |
| First Hydration Shell of Cu²⁺ | The layer of water molecules directly coordinated to the copper ion. | Typically 6 water molecules in an octahedral geometry. |
| Radial Distribution Function (RDF) | Describes the probability of finding a water molecule at a certain distance from the ion. | A sharp first peak indicating a well-defined first hydration shell. |
| Water Residence Time | The average time a water molecule spends in the first hydration shell. | On the order of picoseconds, indicating dynamic exchange with bulk water. |
Note: The expected outcomes are based on general principles and simulations of other hydrated divalent metal ions. researchgate.netmdpi.com
Computational Modeling of Crystal Growth Phenomena
Computational modeling provides valuable insights into the mechanisms of crystal growth of this compound from aqueous solutions. These models can simulate the nucleation process and the subsequent growth of crystal faces, helping to predict the final crystal morphology.
The growth of crystals from solution is a complex process governed by factors such as supersaturation, temperature, and the presence of impurities. Computational models can simulate the attachment of growth units (hydrated Cu²⁺ and SeO₄²⁻ ions) to the crystal surfaces. By calculating the attachment energy for different crystal faces, it is possible to predict their relative growth rates. According to the Bravais-Friedel-Donnay-Harker (BFDH) law, faces with lower attachment energy will grow more slowly and will therefore be more prominent in the final crystal shape.
Studies on analogous compounds like copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), which is isostructural with this compound, have shown that the growth process can be modeled to understand the development of its characteristic triclinic morphology. researchgate.net Slow evaporation techniques are often used to grow these crystals, and the molarity of the solution is a key factor influencing the size and quality of the resulting crystals. researchgate.net
Computational fluid dynamics (CFD) can also be coupled with crystal growth models to simulate the effect of transport phenomena (diffusion and convection) in the solution on the growth process. This multiscale modeling approach allows for a comprehensive understanding of how macroscopic conditions influence microscopic growth mechanisms.
Table 3: Factors Influencing Crystal Growth of Hydrated Salts like this compound
| Factor | Influence on Crystal Growth |
| Supersaturation | The driving force for crystallization; higher supersaturation generally leads to faster nucleation and growth. |
| Temperature | Affects solubility and diffusion rates of ions in solution. |
| Solution Molarity | Influences the availability of growth units and can affect the final crystal size and quality. researchgate.net |
| pH of the Solution | Can affect the speciation of ions in solution. |
Prediction of Magnetic Properties and Exchange Interactions
The presence of the copper(II) ion, which has a d⁹ electronic configuration with one unpaired electron, imparts interesting magnetic properties to this compound. Computational methods, particularly those based on DFT, are crucial for predicting and understanding these magnetic properties.
The fundamental magnetic interaction in materials with multiple magnetic centers is the exchange interaction, which describes the coupling between the spins of neighboring ions. In this compound, the exchange interactions between adjacent Cu²⁺ ions are mediated by the selenate groups and water molecules. The nature of this interaction (ferromagnetic or antiferromagnetic) depends on the geometry of the exchange pathway, particularly the Cu-O-Se-O-Cu bond angles and distances.
For complex copper-based magnetic systems, the exchange paths can be numerous and lead to phenomena like magnetic frustration. rug.nl Theoretical calculations can help to identify the dominant exchange paths and predict the resulting magnetic behavior. mdpi.com For instance, in some copper selenite (B80905) compounds, analysis has revealed both antiferromagnetic paths (via Cu-O-Cu linkages) and ferromagnetic paths (via Cu-Cl-Cu linkages), leading to complex magnetic ordering. mdpi.com The Curie-Weiss temperature, which can be calculated from theoretical models, provides an indication of the strength and nature of the dominant magnetic interactions. mdpi.com
Table 4: Theoretical Approaches to Predicting Magnetic Properties
| Computational Method | Information Obtained |
| Density Functional Theory (DFT) | Calculation of exchange coupling constants (J) between magnetic ions. mdpi.com |
| Molecular Field Theory | Prediction of magnetic ordering temperatures (e.g., Curie or Néel temperature) based on exchange parameters. aps.org |
| Analysis of Exchange Paths | Identification of the specific atomic linkages (e.g., Cu-O-Cu) that mediate magnetic interactions. mdpi.com |
Chemical Reactivity and Transformation Mechanisms of Cupric Selenate Pentahydrate
Redox Chemistry of Copper and Selenium in CuSeO₄·5H₂O
The redox chemistry of cupric selenate (B1209512) pentahydrate (CuSeO₄·5H₂O) is centered on the respective chemistries of copper and selenium. In this compound, copper exists in its stable +2 oxidation state (Cu²⁺), while selenium is in its highest common oxidation state of +6 (as the selenate ion, SeO₄²⁻). youtube.combrainly.in The reactivity of the compound involves the potential for both the copper and selenium centers to undergo oxidation or reduction under specific chemical or thermal conditions.
While copper(II) is the most stable oxidation state for copper in aqueous solutions, it can be oxidized under potent electrochemical conditions. homescience.net For the selenate component, selenium is already in a high oxidation state (+6). Further oxidation is generally not observed under typical chemical conditions.
The formation of cupric selenate itself can be achieved through the anodic oxidation of selenite (B80905). For instance, the electrolysis of a solution containing copper(II) nitrate (B79036) and sodium selenite can yield cupric selenate pentahydrate crystals upon concentration. This process involves the oxidation of selenite (SeO₃²⁻, Se is +4) to selenate (SeO₄²⁻, Se is +6) at the anode.
Both copper(II) and selenate(VI) ions can be reduced to lower oxidation states through various mechanisms.
Thermal Decomposition: Upon heating, this compound undergoes a complex decomposition process that involves the reduction of both elements. akjournals.com After the initial dehydration, the anhydrous copper(II) selenate decomposes at temperatures between 480 and 900 °C. akjournals.com This process begins with the release of oxygen, followed by the emission of selenium dioxide (SeO₂), which signifies the reduction of selenium from +6 to +4. akjournals.com At higher temperatures, the remaining copper(II) monoxide (CuO) is converted to dicopper monoxide (Cu₂O), which involves the reduction of copper from +2 to +1. akjournals.com
Electrochemical Reduction: In aqueous solutions, selenate ions can be reduced to elemental selenium. A notable phenomenon occurs during the electrolysis of solutions containing hydrochloric acid and copper(II) ions. uctm.edu Monovalent copper ions, Cu(I), are formed at the anode and can instantly react with selenium(VI) ions, reducing them to elemental selenium powder. uctm.edu The efficiency of this reduction increases with higher concentrations of hydrochloric acid and copper(II) ions. uctm.edu
Solid-State Reactions Involving CuSeO₄·5H₂O
Cupric selenate, like other ionic salts, can participate in double displacement reactions, often demonstrated in aqueous solution but applicable in principle to solid-state interactions under certain conditions. A common analogue is the reaction of copper(II) sulfate (B86663) with sodium sulfide (B99878). youtube.com In a similar fashion, reacting an aqueous solution of cupric selenate with a solution of a soluble sulfide, such as sodium sulfide, would result in the precipitation of the highly insoluble copper(II) sulfide and a solution of sodium selenate.
Reaction: CuSeO₄(aq) + Na₂S(aq) → CuS(s) + Na₂SeO₄(aq)
This type of reaction is driven by the formation of a stable, insoluble product.
The hydration and dehydration of this compound are reversible processes involving the loss or gain of its five molecules of water of crystallization.
Dehydration: Thermal analysis shows that the dehydration of CuSeO₄·5H₂O is a multi-step process that completes around 300 °C. akjournals.com Studies on the analogous compound, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), provide detailed insights into the likely kinetics. The dehydration occurs in distinct stages, with the sequential loss of water molecules to form intermediate hydrates before becoming fully anhydrous. asianpubs.orgresearchgate.net The process for CuSO₄·5H₂O typically proceeds in three steps, losing two, then two, and finally one water molecule. asianpubs.orgresearchgate.net The thermal decomposition begins with the loss of two water molecules that are coordinated to the copper ion. researchgate.net The next two water molecules lost are also coordinated, followed by the final water molecule which is bound via hydrogen bonds to the sulfate ion. researchgate.net
The table below details the typical dehydration steps observed for the analogous CuSO₄·5H₂O, which provides a model for the dehydration of CuSeO₄·5H₂O.
| Dehydration Step | Reaction | Temperature Range (°C) | Activation Energy (kJ/mol) |
| 1 | CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O | 50 - 150 | 71.26 - 84.04 |
| 2 | CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O | 50 - 150 | 112.12 - 328.36 |
| 3 | CuSO₄·H₂O → CuSO₄ + H₂O | >150 | 165.23 - 174.17 |
| Data derived from kinetic studies on CuSO₄·5H₂O. asianpubs.orgresearchgate.net |
Hydration: The hydration of anhydrous or partially hydrated copper selenate is also a multi-step process. Research on copper sulfate monohydrate (CuSO₄·H₂O) shows that its hydration to the pentahydrate form is mediated by the formation of the trihydrate intermediate (CuSO₄·3H₂O). nih.govacs.org Direct hydration from the monohydrate to the pentahydrate was not observed, indicating a sequential pathway. acs.org The kinetics of these hydration steps are influenced by factors such as water vapor pressure and temperature. nih.govacs.org
Aqueous Solution Chemistry and Speciation of Copper(II) Selenate
When this compound is dissolved in water, it dissociates into its constituent ions. youtube.com The chemistry of the resulting solution is governed by the behavior and interactions of these ions with water and other dissolved species.
In an aqueous environment, the copper(II) ion does not exist as a simple ion but is hydrated, forming the hexaaquacopper(II) complex ion, [Cu(H₂O)₆]²⁺, which imparts a characteristic sky-blue color to the solution. homescience.net The selenate ion, SeO₄²⁻, also becomes hydrated. eurofinsus.com
The speciation in the solution is highly dependent on the pH and the presence of other ligands. purdue.edu
Effect of pH: In acidic to neutral solutions, the predominant species are the hydrated copper(II) and selenate ions. As the pH increases (becomes more alkaline), the hydrated copper ion can be deprotonated, leading to the precipitation of pale blue copper(II) hydroxide (B78521), Cu(OH)₂. homescience.net
Complexation: The copper(II) ion readily forms complexes with various ligands. For example, adding ammonia (B1221849) to a solution of copper(II) selenate will cause a dramatic color change to a deep royal blue. This is due to the displacement of the water ligands by ammonia molecules to form the tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺. homescience.netpurdue.edu This complex formation can increase the solubility of the copper salt. purdue.edu
Selenium Speciation: In aqueous systems, selenium primarily exists as the oxyanions selenite (SeO₃²⁻, Se(IV)) and selenate (SeO₄²⁻, Se(VI)). eurofinsus.com In solutions of cupric selenate, the selenium is already in the selenate form. The relative stability and potential for interconversion with selenite depend on the redox conditions of the solution.
The following table summarizes the major copper and selenium species present in an aqueous solution of cupric selenate under different conditions.
| Condition | Major Copper Species | Major Selenium Species |
| Neutral/Acidic Solution | [Cu(H₂O)₆]²⁺ | SeO₄²⁻(aq) |
| Alkaline Solution (High pH) | Cu(OH)₂(s) | SeO₄²⁻(aq) |
| Presence of Ammonia | [Cu(NH₃)₄(H₂O)₂]²⁺ | SeO₄²⁻(aq) |
| Reducing Conditions | Cu⁺(aq), Cu(s) | SeO₃²⁻(aq), Se(s) |
Complex Formation and Ligand Exchange Processes
When dissolved in an aqueous solution, the copper(II) ion from this compound exists as the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. wikipedia.org This complex can undergo ligand exchange reactions, where the water ligands are replaced by other ligands. The extent and nature of these reactions depend on the concentration and type of the incoming ligand. crunchchemistry.co.uk
A common example is the reaction with ammonia. The addition of aqueous ammonia to a solution containing [Cu(H₂O)₆]²⁺ initially results in the formation of a pale blue precipitate of copper(II) hydroxide, [Cu(H₂O)₄(OH)₂]. crunchchemistry.co.uk With the addition of excess ammonia, this precipitate dissolves to form the deep blue tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. chemrevise.org This distinct color change serves as a sensitive test for the presence of copper(II) ions. chemguide.co.uk
Another significant ligand exchange reaction occurs with chloride ions, typically from a source like concentrated hydrochloric acid. chemrevise.org In this case, the six water ligands are substituted by four chloride ions, leading to the formation of the tetrachlorocuprate(II) ion, [CuCl₄]²⁻. chemguide.co.uk This transformation is accompanied by a change in coordination number from 6 to 4 and a shift in geometry from octahedral to tetrahedral. crunchchemistry.co.ukchemrevise.org The resulting solution color is often a mix of the original blue and the yellow-green of the chloride complex, appearing as a greenish solution. chemguide.co.uk
| Reactant | Product | Color Change | Coordination Change |
| [Cu(H₂O)₆]²⁺ + excess NH₃ | [Cu(NH₃)₄(H₂O)₂]²⁺ | Pale blue to deep blue | No change in coordination number |
| [Cu(H₂O)₆]²⁺ + excess Cl⁻ | [CuCl₄]²⁻ | Blue to yellow-green | 6 to 4 |
Hydration Mechanisms of the Copper(II) Ion in Solution
The hydration of the copper(II) ion in an aqueous solution has been a topic of considerable scientific discussion. researchgate.netnih.gov While traditionally depicted as a six-coordinate octahedral complex, [Cu(H₂O)₆]²⁺, numerous studies suggest a more complex reality. researchgate.net
Research utilizing techniques such as EXAFS (Extended X-ray Absorption Fine Structure), XANES (X-ray Absorption Near Edge Structure), and computational simulations has provided evidence for the coexistence of different coordination numbers. researchgate.netacs.org A significant body of work proposes that the five-coordinate square-pyramidal geometry, [Cu(H₂O)₅]²⁺, is the most thermodynamically stable species in the aqueous phase. researchgate.netresearchgate.net
Density functional theory (DFT) calculations indicate that in the gas phase, a four-coordinate structure is most favored. nih.govacs.org However, in an aqueous environment, the five-coordinate complex becomes more stable. nih.govacs.org The energy difference between the five- and six-coordinate forms in solution is relatively small, on the order of ~1.4 kcal/mol, which suggests that both species can coexist in equilibrium. nih.govacs.org Dielectric relaxation spectroscopy studies on copper(II) sulfate solutions have also shown evidence for complex ion association, including the formation of solvent-shared and contact ion pairs, further highlighting the intricate nature of copper(II) hydration. nih.gov
| Phase | Predominant Coordination Number | Geometry |
| Gas Phase | 4 | Open, square-planar core |
| Aqueous Solution | 5 | Square-pyramidal |
| Aqueous Solution (coexisting) | 6 | Distorted-octahedral |
Formation of Derived or Related Inorganic Compounds
Basic Copper Selenates
Cupric selenate can serve as a precursor in the formation of basic copper selenates. These compounds are formed under specific reaction conditions, often involving the partial hydrolysis of the cupric ion in the presence of selenate ions. The exact composition and crystal structure of the resulting basic copper selenate can vary depending on factors such as pH, temperature, and the concentrations of the reactants.
Copper Selenide (B1212193) Nanocrystals via Precursor Routes
Cupric selenate is a viable precursor for the synthesis of copper selenide (CuSe) nanocrystals. Various solution-based chemical methods can be employed to produce these nanomaterials. For instance, copper selenide nanocrystals with controlled shapes and structures, such as nanoparticles and nanorods, have been synthesized through one-pot solution strategies. researchgate.netrsc.org The morphology and crystalline phase of the final copper selenide product are influenced by the choice of precursors and reaction conditions. researchgate.net Hydrothermal co-reduction methods, using precursors like copper sulfate pentahydrate (CuSO₄·5H₂O) and selenium dioxide (SeO₂), have been successful in producing hexagonal flake-shaped Cu₂Se nanoparticles. mdpi.com Other synthesis routes include the sol-gel method, ultrasonic chemical methods, and hot-injection techniques. mdpi.comnih.gov
| Synthesis Method | Precursors | Product Morphology |
| One-pot solution strategy | Varies | Nanoparticles, nanorods, nanoplates |
| Hydrothermal co-reduction | CuSO₄·5H₂O, SeO₂ | Hexagonal flakes |
| Ultrasonic chemical method | Cu(CH₃COO)₂·H₂O, Se powder | Flake-shaped, earth-worm-like |
Transition Metal Selenate Halides
While the direct synthesis from cupric selenate is not explicitly detailed in the provided context, the formation of transition metal selenite halides highlights a class of related complex inorganic compounds. mdpi.comresearchgate.net These materials incorporate both selenite (SeO₃²⁻) and halide ions within their crystal structures. mdpi.com The synthesis of such compounds often involves a crystal chemical design approach. mdpi.comresearchgate.net A notable example containing copper is Cu₅(SeO₃)₄Cl₂, which features a three-dimensional framework of corner- and edge-sharing polyhedra including [CuO₅], [CuO₆], and [CuO₃Cl₂]. mdpi.com
Applications in Advanced Materials Science and Chemical Precursor Development
CuSeO₄·5H₂O as a Precursor for Semiconductor Materials
Cupric selenate (B1209512) pentahydrate is a valuable precursor for the synthesis of copper selenide (B1212193) (CuₓSe) semiconductor materials. Copper selenide thin films are of particular interest for applications in solar cells, optical filters, and as superionic conductors due to their direct band-gap and diverse crystallographic structures. rsc.org
Solution deposition is a common and effective method for preparing copper selenide thin films. rsc.orgsemanticscholar.org In this process, a copper salt, such as cupric selenate pentahydrate, provides the necessary copper ions in an aqueous solution. For instance, copper selenide thin films have been successfully deposited using a chemical bath containing a copper precursor and a selenium source like sodium selenosulfate. ktu.edu The properties of the resulting semiconductor film, including its crystalline phase and morphology, can be controlled by adjusting reaction parameters such as pH, temperature, and the concentrations of the precursors. rsc.orgsemanticscholar.org For example, the klockmannite phase of copper selenide (CuSe) can be formed, which under certain conditions like ion beam radiation during sample preparation, can transition to other phases such as β-Cu₂₋ₓSe. semanticscholar.org
The successive ionic layer adsorption and reaction (SILAR) method is another technique where cupric selenate can be utilized. ktu.edu This method involves the sequential immersion of a substrate into cationic (from a copper salt) and anionic (from a selenium source) precursor solutions to build up a thin film layer by layer. ktu.edu The temperature of the precursor solutions can be adjusted to tune the optical, structural, and electrical properties of the resulting Cu₂₋ₓSe films. ktu.edu Research has shown that elevating the deposition temperature can increase the grain size and crystallinity of the films, while decreasing dislocation density and strain. ktu.edu
The p-type semiconductor behavior of the resulting copper selenide films makes them suitable for use in heterojunction solar cell devices. rsc.orgresearchgate.net
Role in the Synthesis of Copper Nanoparticles
This compound serves as an excellent precursor for the synthesis of copper nanoparticles (CuNPs). These nanoparticles have garnered significant attention due to their high electrical conductivity, low cost, and potent antimicrobial properties. ijriar.com
Chemical reduction is the most prevalent and straightforward method for synthesizing copper nanoparticles from a precursor salt like this compound. ijriar.comresearchgate.net This method involves the reduction of copper(II) ions (Cu²⁺) from the salt to elemental copper (Cu⁰) using a suitable reducing agent. The general process starts with dissolving this compound in a solvent, typically deionized water, to form an aqueous solution of copper ions. ijriar.com A reducing agent is then introduced to the solution, initiating the formation of copper nanoparticles. ijriar.comresearchgate.net
Various reducing agents can be employed, including:
Sodium Borohydride (B1222165) (NaBH₄): Known for its rapid reduction rate, allowing for relatively easy control of particle size. mdpi.comresearchgate.net
Ascorbic Acid (C₆H₈O₆): A milder reducing agent often used in "green" synthesis approaches. ijriar.comyoutube.com
Hydrazine (B178648) (N₂H₄): A strong reducing agent that can also be used. koreascience.krnih.gov
Sodium Hypophosphite (NaH₂PO₂): Another effective reducing agent for this process. acs.org
The reaction is often carried out in the presence of a capping or stabilizing agent to prevent the agglomeration of the newly formed nanoparticles and to control their size and morphology. ijriar.comresearchgate.net The entire synthesis is typically conducted under controlled temperature and pH conditions to ensure the desired nanoparticle characteristics. ijriar.comnih.gov
The properties of the synthesized copper nanoparticles, such as size, shape, stability, and dispersibility, are heavily influenced by the choice of reducing agent and capping agent. researchgate.netmdpi.com
Reducing Agents: The strength of the reducing agent affects the kinetics of the nanoparticle formation. Strong reducing agents like sodium borohydride lead to a fast reduction of Cu²⁺ ions, which can result in smaller nanoparticles if nucleation is well-controlled. mdpi.com Milder reducing agents like ascorbic acid result in a slower reaction, which can sometimes allow for better control over particle growth. researchgate.net
Capping Agents: Capping agents are molecules that adsorb onto the surface of the nanoparticles, providing steric or electrostatic stabilization and preventing them from aggregating. acs.orgresearchgate.net The choice of capping agent is crucial for controlling the final properties of the nanoparticles.
Starch: Acts as a capping agent, leading to the formation of spherical copper nanoparticles. ijriar.com
Polyvinylpyrrolidone (PVP): Can provide both size control and stability to the copper nanoparticles. researchgate.net
Cetyl Trimethyl Ammonium Bromide (CTAB): Effective in preventing the oxidation of nanoparticles. researchgate.net
Sodium Dodecyl Sulfate (B86663) (SDS): Allows for good size control but may not provide long-term stability. researchgate.net
Polyethylenimine (PEI): Can be used as a stabilizing agent in aqueous media. nih.gov
The interaction between the capping agent and the nanoparticle surface dictates the final morphology and stability. For instance, studies have shown that PVP can effectively control the size and stabilize the nanoparticles, while CTAB is excellent for preventing oxidation. researchgate.net
| Agent Type | Agent Name | Effect on Copper Nanoparticle Properties | Reference |
|---|---|---|---|
| Reducing Agent | Sodium Borohydride (NaBH₄) | Rapid reduction rate, can produce small nanoparticles. | mdpi.com |
| Reducing Agent | Ascorbic Acid (C₆H₈O₆) | Milder reducing agent, often used in green synthesis. | ijriar.com |
| Reducing Agent | Hydrazine (N₂H₄) | Strong reducing agent used for complete reduction. | koreascience.krnih.gov |
| Capping Agent | Starch | Leads to spherical nanoparticles. | ijriar.com |
| Capping Agent | Polyvinylpyrrolidone (PVP) | Provides good size control and stability. | researchgate.net |
| Capping Agent | Cetyl Trimethyl Ammonium Bromide (CTAB) | Prevents oxidation of nanoparticles. | researchgate.net |
| Capping Agent | Sodium Dodecyl Sulfate (SDS) | Offers good size control but less stability. | researchgate.net |
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
While direct use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) is not extensively documented, its role as a source of copper(II) ions is fundamental to this area. nih.govrsc.org MOFs and CPs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com
The synthesis of copper-based MOFs and CPs typically involves the reaction of a copper salt with a suitable organic linker in a solvent. nih.gov this compound can serve as the copper salt, providing the Cu²⁺ nodes for the framework. The choice of organic linker and reaction conditions determines the topology and properties of the final structure. researchgate.net These materials are of great interest for applications in gas storage, separation, catalysis, and sensing due to their high porosity and tunable structures. nih.govresearchgate.net For example, copper-based MOFs have been synthesized using carboxylate-based linkers, which could potentially be achieved using cupric selenate as the metal source. nih.govacs.org
Thin Film Deposition using CuSeO₄·5H₂O as a Target Material
This compound can be used as a target material in physical vapor deposition techniques for the fabrication of thin films.
Pulsed Laser Deposition (PLD) is a versatile thin film deposition technique where a high-power laser is used to ablate material from a target, which then deposits onto a substrate. rsc.org Research has demonstrated the use of copper sulfate pentahydrate (a compound analogous to this compound) as a target material in PLD to produce thin films with dichroic properties. researchgate.net These coatings are useful for applications such as beam splitters that can separate or combine laser beams of different colors. researchgate.net
In this process, the PLD target is prepared by pressing the this compound powder. When the pulsed laser beam strikes the target, the material is ablated, forming a plasma plume containing various species. rsc.orgresearchgate.net These species then travel to the substrate and deposit as a thin film. The chemical composition of the resulting film is often a mixture of different products resulting from the dehydration and decomposition of the target material. researchgate.net For instance, with a copper sulfate pentahydrate target, the resulting film contains copper oxides formed from thermal effects during the laser interaction. researchgate.net Similar transformations would be expected with a this compound target, leading to films containing copper oxides and possibly copper selenides.
The fabrication of thin films of Cu₂OSeO₃ has also been successfully achieved using PLD, highlighting the potential of using selenium-containing copper precursors in this technique for creating materials with interesting magnetic and electronic properties. aps.org
| Technique | Target Material | Application | Key Findings | Reference |
|---|---|---|---|---|
| Pulsed Laser Deposition (PLD) | Copper Sulfate Pentahydrate (analogous to CuSeO₄·5H₂O) | Dichroic Coatings for Beam Splitters | Thin films produced are a mixture of products from dehydration and decomposition of the target, including copper oxides. The films exhibit dichroic properties. | researchgate.net |
| Pulsed Laser Deposition (PLD) and Solid State Reaction | Not specified, but for Cu₂OSeO₃ synthesis | Thin Film Cu₂OSeO₃ for Spintronics | Successfully fabricated thin films of Cu₂OSeO₃, which hosts a magnetic skyrmion lattice, making it suitable for device applications. | aps.org |
Chemical Transformation During Film Formation
This compound serves as a valuable precursor in the solution-based deposition of copper selenide thin films, which are materials of significant interest for applications in solar cells, optical filters, and superionic conductors. rsc.org The formation of these films involves a series of controlled chemical transformations, where the initial precursor undergoes decomposition and reaction to form various crystalline phases of copper selenide.
The process is highly dependent on reaction conditions such as temperature, pH, and the presence of complexing agents. For instance, in solution deposition methods, this compound provides the necessary copper(II) ions. These ions react with a selenium source, such as sodium selenosulfate, to form copper selenide. rsc.org The stoichiometry and crystalline phase of the resulting film are sensitive to the deposition parameters.
Thermal annealing is a critical subsequent step that induces significant chemical and phase transformations in the as-deposited films. Upon heating, the material undergoes distinct changes at specific temperature ranges. Initially, at lower temperatures, phase transitions between different copper selenide polymorphs can occur. As the temperature increases significantly, a notable loss of selenium is observed, which drives the transformation to more copper-rich phases. rsc.org For example, a film initially composed of the klockmannite (CuSe) phase will transform into cubic berzelianite (Cu₂-xSe) upon heating. rsc.org
A summary of typical thermal transformations observed in copper selenide films, for which this compound can be a precursor, is detailed below.
Table 1: Thermal Transformation of Copper Selenide Phases
| Temperature Range | Observed Chemical Transformation | Resulting Phase |
|---|---|---|
| ~150 °C | Onset of selenium evaporation. | Mixture of CuₓSeᵧ phases. rsc.org |
| ~300 °C | Significant mass loss due to selenium evaporation. | Transformation from CuSe to β-Cu₂-xSe. rsc.org |
| 330 - 360 °C | Further phase transitions within the Cu-Se system. | Transformation towards the Cu₂-xSe region. rsc.org |
These transformations highlight the role of the precursor in not just supplying the elemental components, but also influencing the pathway of phase formation, which ultimately determines the functional properties of the thin film.
Catalytic Applications as a Precursor or Component (e.g., Redox Catalysis)
This compound is utilized as a precursor for synthesizing materials with significant catalytic activity, particularly in the realm of redox catalysis. The catalytic prowess of copper-based materials stems from the ability of copper to readily cycle between its various oxidation states (e.g., Cu(I), Cu(II), Cu(III)), which is fundamental to facilitating electron transfer in chemical reactions. beilstein-journals.org
When used as a precursor, this compound is converted into catalytically active forms, such as copper oxides or complex copper-containing structures. These materials can then act as catalysts in a variety of organic transformations and environmental applications. The selenium component can also play a role, as selenium compounds are known to be involved in antioxidant processes and redox regulation. sesredcat.org
The primary mechanism in copper-catalyzed redox reactions involves the copper center acting as a mediator for electron flow between reactants. beilstein-journals.org For example, in oxidation reactions, the Cu(II) species derived from the precursor can accept electrons from a substrate, being reduced to Cu(I), and is subsequently re-oxidized by an oxidizing agent to complete the catalytic cycle. This ability to facilitate multi-electron transfers is inspired by the function of copper-containing metalloenzymes in biological systems. beilstein-journals.org
Copper-based catalysts derived from precursors like this compound have been explored for various applications, including:
"Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example where copper catalysts are used to efficiently synthesize 1,2,3-triazoles. mdpi.com
Photocatalysis: Copper-containing materials can be used for the photocatalytic degradation of organic pollutants, such as methyl orange. mdpi.com
Redox-Reconfigurable Catalysis: Advanced catalytic systems can be designed where the redox state, and therefore the activity or selectivity of the copper catalyst, is controlled by external stimuli. beilstein-journals.org
The role of this compound as a precursor is to provide a reliable and soluble source of Cu(II) ions for the synthesis of these sophisticated catalytic materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | CuSeO₄·5H₂O |
| Copper selenide | CuₓSeᵧ |
| Klockmannite | CuSe |
| Berzelianite | Cu₂-xSe |
| Sodium selenosulfate | Na₂SeSO₃ |
| Copper(II) layered hydroxide (B78521) salts | Not specified |
| Methyl orange | C₁₄H₁₄N₃NaO₃S |
| 1,2,3-Triazoles | C₂H₃N₃ (parent compound) |
Environmental Chemistry and Geochemical Interactions of Cupric Selenate Pentahydrate
Speciation and Transport of Selenate (B1209512) and Copper Ions in Aqueous Systems
The chemical form, or speciation, of copper and selenate ions in water is critical as it governs their mobility, bioavailability, and toxicity. eurofinsus.com In aqueous environments, selenium predominantly exists in two main oxidation states: as selenate (Se(VI)) and selenite (B80905) (Se(IV)). eurofinsus.com The speciation and subsequent transport of these ions are influenced by several environmental factors.
Selenate (SeO₄²⁻) Speciation and Transport:
Selenate is the more oxidized and generally more mobile form of selenium in aqueous systems. osti.gov Its transport is largely governed by the following factors:
pH and Redox Conditions: In oxygenated waters, selenate is the stable form. It is a highly soluble and weakly sorbing anion, which leads to its high mobility in most soil and water environments. osti.gov Natural organic matter (NOM) has been shown to be capable of abiotically reducing the highly mobile selenate to the less mobile selenite. nih.gov
Ionic Strength: The presence of other ions in solution can influence the activity and transport of selenate ions.
Biological Activity: Certain microorganisms can reduce selenate to selenite and even elemental selenium, which significantly decreases its mobility.
Copper (Cu²⁺) Speciation and Transport:
The speciation of copper in aquatic systems is complex and highly dependent on the water's chemical composition.
pH and Carbonate System: In seawater and many freshwaters, copper solubility is controlled by pH and the carbonate system. Copper can precipitate as minerals like malachite (a copper carbonate) and various forms of dicopper trihydroxide chloride (atacamite polymorphs) under oxygenated conditions. semanticscholar.org
Organic Matter: Copper has a strong affinity for natural organic matter, forming stable complexes. This complexation can either increase its solubility and transport or, if the organic matter is particulate, lead to its sedimentation.
Presence of Other Ions: Chloride, hydroxide (B78521), and sulfate (B86663) ions can form various soluble and insoluble compounds with copper, affecting its speciation and mobility. semanticscholar.org
The table below summarizes the common aqueous species of selenium and copper and their general mobility.
| Ion | Common Aqueous Species | Controlling Factors | General Mobility |
| Selenium | Selenate (SeO₄²⁻) | Redox potential, pH | High osti.gov |
| Selenite (SeO₃²⁻) | Redox potential, pH | Moderate to Low osti.gov | |
| Copper | Free Copper Ion (Cu²⁺) | pH, presence of ligands | High (but often low concentration) |
| Copper-Carbonate Complexes (e.g., CuCO₃) | pH, alkalinity | Variable | |
| Copper-Hydroxide Complexes (e.g., Cu(OH)⁺) | pH | Variable | |
| Copper-Organic Complexes | Dissolved Organic Carbon (DOC) concentration | Variable |
Interactions with Natural Minerals and Environmental Matrices
Once in the environment, dissolved copper and selenate ions interact with solid phases such as minerals and organic matter, which can immobilize them and reduce their transport.
Interactions with Minerals:
Iron and Aluminum Oxides: These minerals, common in many soils and sediments, have a significant capacity to adsorb anions. Selenite (Se(IV)) shows a stronger affinity for these surfaces compared to selenate (Se(VI)). osti.gov The presence of Fe(III) has been shown to increase the sorption of both selenite and selenate by orders of magnitude. nih.gov
Copper Oxides: Selenate can interact with copper(I) oxide (cuprite) particles. The mechanism of this interaction is pH-dependent. In acidic conditions, a redox reaction occurs, leading to the precipitation of copper(II) selenite. In neutral to alkaline conditions, where cuprite (B1143424) is more stable, selenate immobilization is mainly due to adsorption as an outer-sphere complex. nih.gov
Clay Minerals: Clay surfaces can also adsorb copper and selenate ions, although their capacity for selenate is generally limited. osti.gov
Interactions with Environmental Matrices (Natural Organic Matter):
Natural organic matter (NOM) plays a crucial role in the biogeochemical cycling of both copper and selenium.
Sorption and Complexation: NOM can sorb selenium species, particularly selenite. nih.gov This interaction can be direct, with functional groups on the organic matter, or indirect, through complexation with metals like iron that are already bound to the NOM. nih.gov Copper is strongly bound by organic ligands, which affects its bioavailability and toxicity.
Redox Reactions: NOM can act as a reductant, facilitating the transformation of mobile selenate (Se(VI)) into less mobile forms like selenite (Se(IV)) and elemental selenium (Se(0)). nih.gov
The following table details the primary interaction mechanisms of selenate and copper ions with common environmental materials.
| Ion | Environmental Matrix | Primary Interaction Mechanism(s) | Impact on Mobility |
| Selenate (SeO₄²⁻) | Iron/Aluminum Oxides | Adsorption (weaker than selenite) osti.gov | Decrease |
| Copper(I) Oxide | Adsorption, Redox Precipitation nih.gov | Decrease | |
| Natural Organic Matter | Adsorption, Abiotic Reduction nih.gov | Decrease | |
| Copper (Cu²⁺) | Carbonate Minerals | Precipitation (e.g., as malachite) semanticscholar.org | Decrease |
| Iron/Aluminum Oxides | Adsorption | Decrease | |
| Natural Organic Matter | Strong Complexation | Variable (can increase or decrease) |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of cupric selenate pentahydrate, and how are they experimentally determined?
- Methodological Answer: The compound's molecular formula (CuSeO₄·5H₂O, MW: 296.58 g/mol) and CAS RN (10031-45-5) are foundational identifiers. Structural characterization involves X-ray crystallography to confirm its triclinic crystal system . Hydrate stability can be assessed via thermogravimetric analysis (TGA) to track water loss at elevated temperatures, analogous to methods used for iron(II) selenate hydrates . Polarographic analysis, as described for cupric sulfate pentahydrate, can quantify Cu²⁺ ions in solution using a sodium acetate electrolyte and gelatin suppressor .
Q. What synthesis protocols are recommended for preparing high-purity this compound?
- Methodological Answer: Synthesis typically involves reacting stoichiometric amounts of copper(II) oxide or carbonate with selenic acid (H₂SeO₄) under controlled pH and temperature. Crystallization is achieved by slow evaporation at room temperature. Purity is verified via elemental analysis (e.g., inductively coupled plasma mass spectrometry for Cu/Se ratios) and comparison of XRD patterns with reference data . Contaminants like sulfate ions must be minimized using selective precipitation or ion-exchange chromatography .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: The compound is classified as highly toxic (CAS 15123-69-0) . Researchers must use PPE (gloves, lab coats, eye protection) and work in fume hoods to avoid inhalation or skin contact. Waste disposal should follow EPA guidelines for selenium-containing compounds. Acute toxicity assays using aquatic models (e.g., Daphnia magna) are recommended to evaluate environmental risks, as outlined for analogous copper compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?
- Methodological Answer: Contradictions may arise from variations in hydration states or impurities. Systematic studies should control for temperature, ionic strength, and solvent purity. For example, solubility in aqueous systems can be re-evaluated using isothermal saturation methods coupled with ICP-OES to measure dissolved Cu and Se concentrations. Compare results with structurally similar compounds like copper sulfate pentahydrate, which exhibits solubility trends influenced by ligand exchange dynamics .
Q. What advanced spectroscopic techniques are suitable for probing the coordination environment of Cu²⁺ in this compound?
- Methodological Answer: Electron paramagnetic resonance (EPR) spectroscopy can elucidate the d⁹ electronic configuration of Cu²⁺, while extended X-ray absorption fine structure (EXAFS) analysis provides bond-length data for Cu–O and Cu–Se interactions. Vibrational spectroscopy (FTIR/Raman) identifies SeO₄²⁻ stretching modes, with comparisons to sodium selenate pentahydrate’s orthorhombic structure .
Q. How can this compound be utilized as a precursor in materials science applications, and what are the methodological challenges?
- Methodological Answer: The compound serves as a copper source in selenide nanoparticle synthesis (e.g., CuSe). Challenges include controlling reduction kinetics to avoid unintended phases. A proposed protocol involves hydrothermal reduction with hydrazine, monitored by in-situ UV-Vis spectroscopy to track nanoparticle growth. Purity of intermediates must be validated via XRD and TEM .
Data Contradiction and Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer: Reproducibility issues often stem from inconsistent hydration or selenate hydrolysis. Implement strict moisture control (e.g., anhydrous solvent systems) and real-time pH monitoring during synthesis. PXRD and Karl Fischer titration ensure consistency in crystalline phase and water content .
Q. How should conflicting toxicity data between cupric selenate and other copper compounds be interpreted?
- Methodological Answer: Discrepancies may reflect differences in bioavailability or speciation. Conduct comparative studies using standardized assays (e.g., Caenorhabditis elegans lethality tests) under identical conditions. Speciation analysis (e.g., HPLC-ICP-MS) can quantify free Cu²⁺ vs. selenate-complexed copper, clarifying mechanistic pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
